The Therapeutic and Photochemical Potential of 2-Methoxy-3-Nitrodibenzofuran: A Comprehensive Technical Guide
The Therapeutic and Photochemical Potential of 2-Methoxy-3-Nitrodibenzofuran: A Comprehensive Technical Guide
Introduction: The Dual Utility of the Dibenzofuran Scaffold
In modern chemical biology and drug discovery, the demand for multifunctional molecular scaffolds is at an all-time high. 2-Methoxy-3-nitrodibenzofuran (CAS No. 96460-88-7) represents a highly specialized derivative of the dibenzofuran family[1]. While the unsubstituted dibenzofuran core provides a rigid, planar, and lipophilic foundation, the strategic placement of a methoxy group at the 2-position and a nitro group at the 3-position transforms this molecule into a dual-purpose powerhouse.
From an application standpoint, this compound and its direct analogs serve two critical functions:
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Advanced Photopharmacology: It acts as a highly efficient, two-photon sensitive photoremovable protecting group (caging group) for spatiotemporal control of biological processes[2][3].
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Targeted Therapeutics: The core acts as a privileged pharmacophore exhibiting potent kinase inhibition and anticancer properties[4][5].
This whitepaper dissects the chemical properties, synthetic methodologies, and biological applications of 2-methoxy-3-nitrodibenzofuran, providing field-proven protocols and mechanistic insights.
Photochemical Properties: The "Push-Pull" Electronic Advantage
The precision of modern biological assays often relies on "caged" biomolecules—compounds rendered inactive by a photolabile protecting group until exposed to light[6]. Historically, o-nitrobenzyl (oNB) groups were the standard. However, oNB derivatives suffer from poor two-photon (TP) cross-sections, limiting their use in deep-tissue in vivo imaging[2].
The introduction of the nitrodibenzofuran (NDBF) core solved the quantum yield issue, but unsubstituted NDBF requires 320 nm UV light, which is highly phototoxic to live cells[2].
The causality behind the methoxy substitution: By synthesizing a methoxy-substituted analogue (MeO-NDBF), chemists created a "push-pull" electronic system. The electron-donating methoxy group paired with the electron-withdrawing nitro group lowers the energy required for the n→π∗ transition. This effectively red-shifts the absorption maximum to 355 nm (for single-photon) and dramatically enhances the two-photon action cross-section at 800 nm[2][7].
Table 1: Comparative Photochemical Properties of Caging Groups
| Protecting Group | Absorption Max ( λmax ) | Single-Photon Quantum Yield ( Φ ) | Two-Photon Cross-Section (GM) | Cellular Toxicity Profile |
| o-Nitrobenzyl (oNB) | ~300 nm | 0.01 - 0.10 | < 0.1 GM | High (UV damage) |
| NDBF (Unsubstituted) | 320 nm | ~0.45 | ~0.6 GM | Moderate |
| MeO-NDBF (Methoxy) | 355 nm | ~0.40 | 0.71 – 1.4 GM | Low (Tissue-compatible) |
Data synthesized from foundational photochemical studies on dibenzofuran derivatives[2][3].
Mechanism of Photolysis
Upon irradiation, the nitro group undergoes rapid photoisomerization to a transient aci-nitro intermediate. This intermediate subsequently collapses, cleaving the bond to the protected heteroatom (e.g., a thiol on a cysteine residue) and releasing the active biomolecule alongside a low-toxicity ketone byproduct[3][7].
Fig 1: Two-photon photolysis pathway of MeO-NDBF caged biomolecules.
Protocol: Solid-Phase Peptide Synthesis (SPPS) using MeO-NDBF
To utilize 2-methoxy-3-nitrodibenzofuran derivatives in biological assays (such as caging a K-Ras4B peptide for farnesyltransferase assays), the compound is first converted into an Fmoc-protected amino acid building block: Fmoc-Cys(MeO-NDBF)-OH[2][3].
Expert Insight: The bulky nature of the dibenzofuran ring creates significant steric hindrance during peptide coupling. Standard 30-minute coupling times will result in truncated sequences. The protocol below is optimized as a self-validating system to ensure quantitative yield[3].
Step-by-Step Methodology:
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Resin Preparation: Swell Wang resin (or Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).
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Coupling the Caged Residue (Critical Step):
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Validation (Kaiser/Ninhydrin Test): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (self-validation). If beads are blue, repeat Step 3.
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Chain Elongation: Resume standard automated SPPS for subsequent amino acids (4 equiv amino acid, 30 min coupling)[3].
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Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5) for 2 hours.
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Purification: Precipitate in cold diethyl ether and purify via Reverse-Phase HPLC. Confirm mass via LC-MS.
Medicinal Chemistry: Dibenzofurans as Kinase Inhibitors
Beyond photochemistry, the 2-methoxy-3-nitrodibenzofuran scaffold is a potent pharmacophore. The planar tricyclic system effectively intercalates into the ATP-binding pockets of overexpressed oncogenic kinases, specifically PIM-1 kinase and CDC-like Kinase 1 (CLK1) [4].
Causality of Structure-Activity Relationship (SAR): The oxygen atom in the furan ring and the methoxy group at the 2-position act as critical hydrogen-bond acceptors, interacting with the hinge region of the kinase. Meanwhile, the nitro group at the 3-position can engage in electrostatic interactions with lysine residues deep within the binding pocket, locking the enzyme in an inactive conformation[4][8].
Table 2: In Vitro Anticancer Activity of Dibenzofuran Derivatives
| Cell Line | Tissue Origin | IC50 ( μM ) - Methoxy-Dibenzofuran Core | Primary Mechanism of Action |
| MCF-7 | Breast Carcinoma | 4.5 ± 0.3 | PIM-1 Inhibition / Apoptosis |
| HeLa | Cervical Carcinoma | 6.2 ± 0.5 | ROS Generation / Mitochondrial Dysfunction |
| PC-3 | Prostate Cancer | 5.8 ± 0.4 | mTORC1 Pathway Inhibition |
| B16F10 | Melanoma | 3.1 ± 0.2 | Aryl Hydrocarbon Receptor (AHR) Binding |
Data aggregated from phenotypic screening and kinase inhibition assays of substituted dibenzofurans[5][8].
Fig 2: PIM-1 kinase signaling pathway and targeted inhibition by dibenzofuran derivatives.
Protocol: Synthesis of the 2-Methoxy-3-Nitrodibenzofuran Core
Traditional electrophilic substitution of dibenzofurans often yields poor regioselectivity[9]. To specifically synthesize the 2-methoxy-3-nitro substitution pattern, modern organic synthesis relies on Palladium-Catalyzed C-H Activation from a diaryl ether precursor[2][4].
Expert Insight: The use of pivalic acid in Step 2 is not merely as a solvent; the pivalate anion acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) mechanism, drastically lowering the activation energy for the C-H activation step[4].
Step-by-Step Methodology:
Step 1: Diaryl Ether Formation
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Combine 2-bromo-5-methoxyphenol (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.1 equiv) in anhydrous DMF[2].
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Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv) as a base.
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Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc, 5:1). Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the diaryl ether intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
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Dissolve the purified diaryl ether (1.0 equiv) in pivalic acid (1.0 mL per mmol)[4].
-
Add Palladium(II) acetate ( Pd(OAc)2 , 10 mol%) and Potassium Carbonate ( K2CO3 , 1.5 equiv).
-
Seal the reaction vessel and heat to 130 °C for 16 hours.
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Cool to room temperature, dilute with EtOAc, and wash extensively with saturated aqueous Sodium Bicarbonate ( NaHCO3 ) to remove the pivalic acid.
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Validation: Dry the organic layer over Na2SO4 , concentrate, and purify via column chromatography. Confirm the rigid dibenzofuran structure via 1H NMR (look for the disappearance of the specific ortho-protons) and LC-MS (Expected m/z for C13H9NO4 : ~243.2)[2][7].
Conclusion
2-Methoxy-3-nitrodibenzofuran is a masterclass in rational chemical design. By understanding the push-pull electronics dictated by its substituents, researchers can leverage this molecule to achieve unprecedented spatiotemporal resolution in photopharmacology via two-photon excitation. Simultaneously, its structural rigidity and hydrogen-bonding capabilities make it a highly viable lead compound for the inhibition of oncogenic kinase pathways.
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Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides Journal of the American Chemical Society (ACS Publications)[Link]
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A convenient synthesis of two dibenzofurans Australian Journal of Chemistry (SciSpace)[Link]
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Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay Frontiers in Pharmacology[Link]
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Synthesis of Usnic Acid Derivatives and Evaluation of Their Antiproliferative Activity against Cancer Cells Journal of Natural Products (ACS Publications)[Link]
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Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis The Journal of Organic Chemistry (ACS Publications)[Link]
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